molecular formula C27H27Cl2NO3 B141165 (Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate CAS No. 143134-33-2

(Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate

Katalognummer B141165
CAS-Nummer: 143134-33-2
Molekulargewicht: 484.4 g/mol
InChI-Schlüssel: TYINIAMKDVXLFJ-QPLCGJKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate, commonly known as Z-endoxifen, is a derivative of tamoxifen, a well-known anti-estrogen drug used in breast cancer treatment. Z-endoxifen is a potent anti-cancer agent that has shown great promise in preclinical studies. It is a selective estrogen receptor modulator (SERM) that binds to the estrogen receptor (ER) and inhibits estrogen signaling in breast cancer cells.

Wirkmechanismus

Z-endoxifen is a (Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate that binds to the ER and inhibits estrogen signaling in breast cancer cells. It acts as an antagonist of the ER in breast tissue, blocking the effects of estrogen on tumor growth. Z-endoxifen also has an agonistic effect on the ER in bone tissue, which is beneficial in preventing osteoporosis and bone fractures in breast cancer patients.
Biochemical and Physiological Effects
Z-endoxifen has been shown to have several biochemical and physiological effects. It inhibits the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. Z-endoxifen also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, Z-endoxifen has been shown to increase the expression of genes involved in DNA repair, which may contribute to its anti-cancer activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of Z-endoxifen is that it has shown efficacy in preclinical models of breast cancer, both in vitro and in vivo. This makes it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of Z-endoxifen is that it is not yet approved for clinical use, and its safety and efficacy in humans are still being evaluated.

Zukünftige Richtungen

There are several future directions for the research and development of Z-endoxifen. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the safety and efficacy of Z-endoxifen in clinical trials. Additionally, there is a need to investigate the potential of Z-endoxifen in combination with other anti-cancer agents to enhance its anti-cancer activity. Finally, there is a need to explore the potential of Z-endoxifen in treating other types of cancer, including ovarian and endometrial cancer.
Conclusion
In conclusion, Z-endoxifen is a potent anti-cancer agent that has shown great promise in preclinical studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. The future directions for the research and development of Z-endoxifen include optimization of the synthesis method, evaluation of its safety and efficacy in clinical trials, investigation of its potential in combination with other anti-cancer agents, and exploration of its potential in treating other types of cancer.

Synthesemethoden

The synthesis of Z-endoxifen involves the reaction of (Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenol with bis(2-chloroethyl)carbamate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Z-endoxifen. The purity of the synthesized compound can be checked using various analytical techniques such as HPLC, NMR, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

Z-endoxifen has been extensively studied in preclinical models for its anti-cancer activity. It has shown efficacy in inhibiting the growth of breast cancer cells both in vitro and in vivo. Z-endoxifen has also been shown to overcome tamoxifen resistance in breast cancer cells. Furthermore, Z-endoxifen has shown promise in treating other types of cancer, including ovarian and endometrial cancer.

Eigenschaften

CAS-Nummer

143134-33-2

Produktname

(Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate

Molekularformel

C27H27Cl2NO3

Molekulargewicht

484.4 g/mol

IUPAC-Name

[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] N,N-bis(2-chloroethyl)carbamate

InChI

InChI=1S/C27H27Cl2NO3/c1-2-25(20-6-4-3-5-7-20)26(21-8-12-23(31)13-9-21)22-10-14-24(15-11-22)33-27(32)30(18-16-28)19-17-29/h3-15,31H,2,16-19H2,1H3/b26-25-

InChI-Schlüssel

TYINIAMKDVXLFJ-QPLCGJKRSA-N

Isomerische SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)/C3=CC=CC=C3

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)C3=CC=CC=C3

Kanonische SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)C3=CC=CC=C3

Synonyme

1-(4-(N,N-bis-2-chloroethylcarbamoyloxy)phenyl)-1-(4-hydroxyphenyl)-2-phenylbut-1-ene
1-BCCOPH

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.